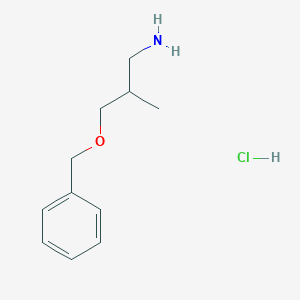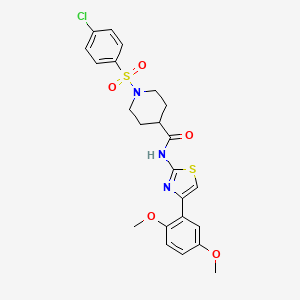
2-fluoro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor of a specific protein kinase that is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2-fluoro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide:
Cancer Research
This compound has shown potential as a kinase inhibitor, which is crucial in cancer research. Kinase inhibitors can block specific enzymes involved in the growth and spread of cancer cells. The pyridazine moiety in the compound is particularly effective in targeting various kinases, making it a promising candidate for developing anti-cancer therapies .
Neurodegenerative Diseases
The compound’s ability to inhibit tropomyosin receptor kinases (TrkA/B/C) is significant for neurodegenerative diseases like Alzheimer’s, Parkinson’s, and Huntington’s disease. By targeting these kinases, the compound can potentially modulate neurotrophic signaling pathways, which are often dysregulated in these conditions .
Positron Emission Tomography (PET) Imaging
Due to its fluorinated structure, this compound can be used as a radioligand in PET imaging. PET imaging is a powerful tool for visualizing biological processes in vivo. The compound’s ability to bind selectively to specific targets makes it useful for diagnosing and monitoring diseases .
Anti-inflammatory Applications
The compound’s structure suggests potential anti-inflammatory properties. Pyridazine derivatives have been studied for their ability to inhibit enzymes and pathways involved in inflammation. This makes the compound a candidate for developing new anti-inflammatory drugs .
Antimicrobial Research
The pyrrolidine and pyridazine rings in the compound are known for their antimicrobial properties. These structures can disrupt bacterial cell walls or inhibit essential bacterial enzymes, making the compound a potential candidate for developing new antibiotics .
Cardiovascular Research
The compound may also have applications in cardiovascular research. Pyridazine derivatives have been studied for their vasodilatory effects, which can help in treating conditions like hypertension and heart failure. The compound’s ability to modulate blood vessel function makes it a promising candidate in this field.
Drug Metabolism Studies
The compound can be used in drug metabolism studies to understand how it is processed in the body. This includes studying its absorption, distribution, metabolism, and excretion (ADME) properties. Such studies are crucial for developing safe and effective drugs .
Synthetic Chemistry
In synthetic chemistry, the compound can serve as a building block for creating more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile tool for chemists working on novel drug designs and other applications .
These applications highlight the compound’s versatility and potential in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!
Pyrrolidine in Drug Discovery Development of subnanomolar radiofluorinated (2-pyrrolidin-1-yl)imidazo Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones A brief review of the biological potential of indole derivatives 2-fluoro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide
Propiedades
IUPAC Name |
2-fluoro-N-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O/c18-15-6-2-1-5-14(15)17(24)20-8-7-19-16-11-13(12-21-22-16)23-9-3-4-10-23/h1-2,5-6,11-12H,3-4,7-10H2,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNVCBYFIFPKII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NN=C2)NCCNC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{(5E)-5-[3-(3-carboxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B2544018.png)

![(E)-1-ethyl-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2544020.png)
![N-(2-ethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2544021.png)
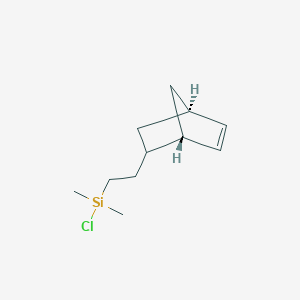

![Methyl ({5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2544025.png)
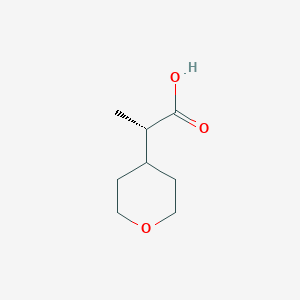
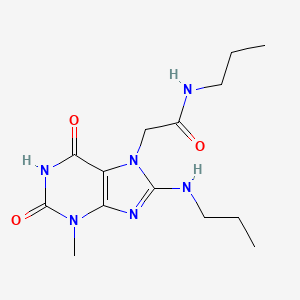
![benzyl [3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate](/img/no-structure.png)
![1-(1,3-Benzodioxol-5-ylcarbonyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2544033.png)
![N-(1-Cyanocyclohexyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2544037.png)
